![molecular formula C19H19N3O3S2 B2667748 N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 941877-54-9](/img/structure/B2667748.png)
N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique
Antimicrobial Activity
A study focused on the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives, including compounds related to "N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide," for their antimicrobial properties. The compounds demonstrated significant activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and showed good to moderate activity against various bacterial and fungal strains. This suggests their potential as a new class of antimicrobials to address the global health challenge of antimicrobial resistance (Anuse et al., 2019).
Adjuvant in Vaccine Development
Research into small molecule adjuvants uncovered a compound with a similar scaffold that can act as a co-adjuvant to enhance immune responses when used alongside approved adjuvants. This molecule operates via a mechanism linked to the elevation of intracellular calcium levels, suggesting a novel pathway for adjuvant activity that could complement existing vaccine formulations for improved protective effects (Saito et al., 2022).
Antituberculosis Activity
A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized, targeting Mycobacterium tuberculosis GyrB ATPase as potential antituberculosis agents. Among the compounds tested, one demonstrated notable in vitro efficacy, highlighting the importance of this chemical structure in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Antileishmanial Activity
Piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with benzamidine substituents were synthesized and evaluated for their antileishmanial activity. These compounds showed promising activity against Leishmania major, indicating their potential as a new class of antileishmanial agents. The structural components, including the piperazine and benzamidine motifs, were critical for their bioactivity, suggesting that derivatives of "this compound" could be explored in this context as well (Tahghighi et al., 2011).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c23-19(21-15-6-9-18-17(12-15)20-13-26-18)14-4-7-16(8-5-14)27(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYEFLUUMMLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.